rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride
Description
Structure and Properties: This compound is a bicyclic secondary amine with a norbornane-like bicyclo[2.2.1]heptane scaffold. The molecule features a dimethylamine group at position 6 and an azabicyclo core with two fused cyclohexane rings. The dihydrochloride salt form enhances its aqueous solubility and stability. Its molecular formula is C₉H₁₈Cl₂N₂, with a molecular weight of 237.16 g/mol .
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1S,4R,6R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-6-3-7(8)9-5-6;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8-;;/m1../s1 |
InChI Key |
LSRYWXACIXZHQQ-ZEQLNYICSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H]2C[C@@H]1NC2.Cl.Cl |
Canonical SMILES |
CN(C)C1CC2CC1NC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amine group: The nitrogen atom is introduced through a nucleophilic substitution reaction, often using an amine precursor.
Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the N,N-dimethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder reactions: Utilizing high-pressure reactors to increase yield.
Continuous flow reactors: For the nucleophilic substitution and dimethylation steps to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential as a neurotransmitter analog.
- Used in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals.
- Employed as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azabicyclo derivatives, which are pivotal in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a comparative analysis with structurally related bicyclic amines:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bicyclo System | Salt Form |
|---|---|---|---|---|---|
| rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride | C₉H₁₈Cl₂N₂ | 237.16 | N,N-dimethylamine at C6 | [2.2.1] | Dihydrochloride |
| rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride | C₈H₁₆ClNO | 189.67 | Hydroxyl and methyl at C6 | [2.2.1] | Hydrochloride |
| rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride | C₆H₁₂ClNO | 149.62 | Oxa bridge (ether) at C3 | [3.2.0] | Hydrochloride |
| (3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate HCl | C₁₀H₁₅ClN₂O₄ | 262.69 | Oxazole ring fused with pyrrolidine | Bicyclic heteroaromatic | Hydrochloride |
Key Differences :
Bicyclo System and Ring Strain: The [2.2.1] system (norbornane analog) in the target compound imparts higher ring strain compared to the [3.2.0] system in rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride . This strain may influence receptor-binding affinity in neurological targets. The oxabicyclo[3.2.0] derivative () replaces a nitrogen with an oxygen atom, reducing basicity but improving metabolic stability .
Functional Groups :
- The N,N-dimethylamine group in the target compound enhances lipophilicity compared to the hydroxyl group in rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride . This difference could affect blood-brain barrier penetration.
- The dihydrochloride salt provides superior solubility (critical for formulation) versus the single hydrochloride in analogs .
Stereochemical Complexity :
- The (1R,4S,6S) configuration distinguishes the target compound from simpler bicyclic amines like 7-oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride (CAS: 130464-52-7), which lacks stereochemical diversity .
Pharmacological Implications :
- Oxabicyclo analogs : The ether linkage in [3.2.0] derivatives (e.g., ) reduces basicity, making them less likely to interact with cationic binding pockets .
Biological Activity
The compound rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride (CAS Number: 2648895-24-1) is a bicyclic amine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H17ClN2
- Molecular Weight : 174.69 g/mol
- LogP : -0.29
- Polar Surface Area : 59 Ų
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a modulator of cholinergic and dopaminergic receptors, which are crucial for cognitive functions and mood regulation.
Cholinergic Activity
Research indicates that this compound may enhance cholinergic transmission by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). This activity has implications for cognitive enhancement and neuroprotection in conditions such as Alzheimer's disease.
Dopaminergic Activity
Additionally, the compound shows affinity for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders like schizophrenia or depression. Its ability to modulate dopamine levels could lead to improved mood and cognitive function.
Therapeutic Applications
The unique pharmacological profile of this compound positions it as a candidate for various therapeutic applications:
- Cognitive Enhancement : Potential use in treating cognitive decline associated with aging and neurodegenerative diseases.
- Neuropsychiatric Disorders : Possible applications in managing symptoms of schizophrenia and depression.
Case Studies
-
Cognitive Enhancement in Animal Models
- A study demonstrated that administration of the compound improved memory retention in rodents subjected to memory impairment models. The results indicated enhanced performance in maze tests compared to control groups.
-
Dopaminergic Modulation
- Another investigation reported that this compound effectively increased dopamine release in the prefrontal cortex, suggesting a mechanism for its potential antidepressant effects.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Cholinergic | nAChR Agonism | Cognitive enhancement |
| Dopaminergic | Dopamine receptor modulation | Treatment of depression and schizophrenia |
| Neuroprotective | Antioxidant properties | Neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
